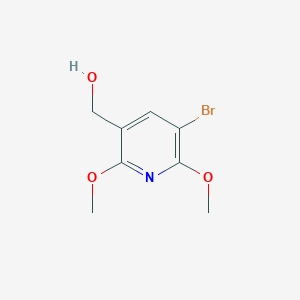
Magnesium, bromo-1,2-propadienyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bromo-1,2-propadienyl-(9CI) is an organomagnesium compound with the molecular formula C3H3BrMg and a molecular weight of 143.27 g/mol. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium, bromo-1,2-propadienyl-(9CI) can be synthesized through the reaction of magnesium with bromo-1,2-propadiene in an anhydrous ether solvent. The reaction typically requires the presence of a catalyst to proceed efficiently. The general reaction is as follows:
C3H3Br+Mg→C3H3BrMg
Industrial Production Methods
In an industrial setting, the production of Magnesium, bromo-1,2-propadienyl-(9CI) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity magnesium and bromo-1,2-propadiene, along with anhydrous solvents to prevent any side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, bromo-1,2-propadienyl-(9CI) undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.
Halides: Reacts with alkyl halides in the presence of a catalyst.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Substituted Alkanes: From substitution reactions with halides.
Biaryl Compounds: From Suzuki–Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium, bromo-1,2-propadienyl-(9CI) has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
Wirkmechanismus
The mechanism of action of Magnesium, bromo-1,2-propadienyl-(9CI) involves the formation of a carbon-magnesium bond, which acts as a nucleophile in organic reactions. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic centers in organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium, bromo-1-propynyl-(9CI): Similar in structure but contains a triple bond.
Magnesium, bromo-1-propenyl-(9CI): Contains a double bond instead of an allene structure.
Magnesium, bromo-1,2-butadienyl-(9CI): Contains an extended conjugated system.
Uniqueness
Magnesium, bromo-1,2-propadienyl-(9CI) is unique due to its allene structure, which provides distinct reactivity compared to other Grignard reagents. This unique structure allows it to participate in specific reactions that other similar compounds may not efficiently undergo .
Eigenschaften
IUPAC Name |
magnesium;propa-1,2-diene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLERVAXAQFOFRI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=[CH-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300266 |
Source


|
| Record name | Magnesium, bromo-1,2-propadienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18295-60-8 |
Source


|
| Record name | Magnesium, bromo-1,2-propadienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B3248037.png)





![[(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane](/img/structure/B3248081.png)
